2-(2-溴-4-氯苯氧基甲基)环氧乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

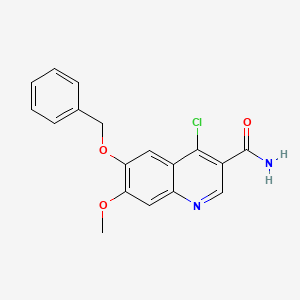

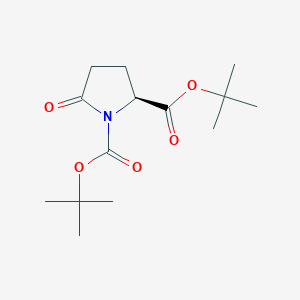

The compound of interest, "2-(2-Bromo-4-chlorophenoxymethyl)oxirane," is a derivative of oxirane with a bromo-chlorophenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of related oxirane compounds involves various strategies. For instance, the synthesis of 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylic acid involves multiple steps starting from 4-bromophenol and 1,6-dibromohexane under basic conditions, followed by several transformations including oxidation with m-chloroperbenzoic acid . Similarly, 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide can be synthesized through oxidation of a cyanopropene derivative with hydrogen peroxide or the H2O2-KOH system . These methods could potentially be adapted for the synthesis of "2-(2-Bromo-4-chlorophenoxymethyl)oxirane" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and computational studies. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies . Computational methods such as HF and DFT are used to compute vibrational wavenumbers and to assign them with the help of potential energy distribution methods . These techniques could be employed to analyze the molecular structure of "2-(2-Bromo-4-chlorophenoxymethyl)oxirane."

Chemical Reactions Analysis

The chemical behavior of oxirane compounds can be complex. For instance, the PCO/POC-rearrangement of a cage-like phosphorane derivative leads to the formation of an oxirane derivative with high stereoselectivity . The ring-opening of 2-(chloromethyl)oxirane by nucleophiles has been studied using DFT calculations, showing a preference for a backside α-attack of the nucleophile, influenced by electrophilic activation with alkali metal cations . These studies provide insights into the potential reactivity of "2-(2-Bromo-4-chlorophenoxymethyl)oxirane" in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives can be inferred from computational studies. For example, the first hyperpolarizability, HOMO and LUMO analysis, and MEP were performed to understand the electronic properties of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate . Similarly, the electronic and non-linear optical (NLO) properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were investigated using DFT studies . These analyses can be indicative of the properties of "2-(2-Bromo-4-chlorophenoxymethyl)oxirane," such as its reactivity, stability, and potential applications in materials science.

科学研究应用

抗菌应用

反式-2-苄氧基-3(4-氯(溴苯基)环氧乙烷的合成证明了它们作为润滑油和燃料的抗菌添加剂的潜力。这突出了此类化合物在增强各种工业产品的抗菌性能中的作用,有助于维护设备的完整性和操作效率 (Talybov, Akhmedova, & Yusubov, 2022)。

合成化学

在合成化学中,2-(卤代甲基)-4,5-二苯基恶唑,包括源自溴代甲基类似物的那些,充当有效、反应性的支架。它们用于合成加工,展示了这些化合物有机合成和新化学实体开发中的多功能性 (Patil & Luzzio, 2016)。

计算化学

一项计算研究探索了溴化物和乙酸根阴离子对 2-(氯代甲基)环氧乙烷的开环,揭示了 SN2 样机理和碱金属阳离子对反应路径的影响。本研究为理解类似化合物在合成和材料化学中的反应性和潜在应用提供了有价值的信息 (Yutilova, Bespal’ko, & Shved, 2019)。

超声合成

超声条件用于合成区域选择性非对映异构体加合物和杂环产物,包括具有环氧乙烷环的那些,作为抗菌剂。这种方法强调了物理条件在化学合成中的重要性,为具有潜在生物应用的新型化合物提供了一条途径 (El‐sayed, Maher, El Hashash, & Rizk, 2017)。

聚合物化学

2,3-二取代环氧乙烷的开环聚合导致具有羰基-芳香 π 堆叠结构的聚醚,展示了此类化合物在开发具有独特性能的聚合物中的效用。本研究对聚合物科学领域做出了贡献,为设计具有特定电子或结构特征的材料提供了见解 (Merlani 等人,2015)。

安全和危害

The safety information for “2-(2-Bromo-4-chlorophenoxymethyl)oxirane” includes several precautionary statements. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

属性

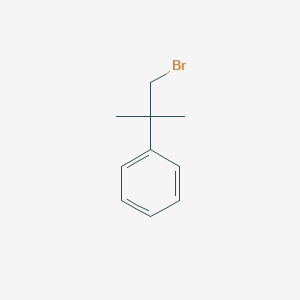

IUPAC Name |

2-[(2-bromo-4-chlorophenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-8-3-6(11)1-2-9(8)13-5-7-4-12-7/h1-3,7H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDDEAYCMGCKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498348 |

Source

|

| Record name | 2-[(2-Bromo-4-chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-4-chlorophenoxymethyl)oxirane | |

CAS RN |

68224-01-1 |

Source

|

| Record name | 2-[(2-Bromo-4-chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)

![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)